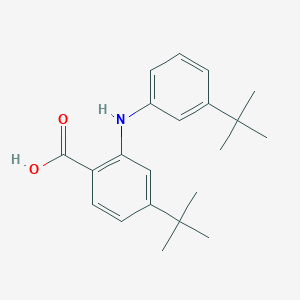
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid is an organic compound characterized by the presence of tert-butyl groups and an amino group attached to a benzoic acid core
Preparation Methods
The synthesis of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of tert-butyl groups:
Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated aromatic compound.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(tert-Butyl)-2-((3-(tert-butyl)phenyl)amino)benzoic acid can be compared with other similar compounds, such as:
tert-Butylphenylboronic acid: This compound also contains tert-butyl groups and is used in organic synthesis and materials science.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(3-tert-butylanilino)benzoic acid |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)14-8-7-9-16(12-14)22-18-13-15(21(4,5)6)10-11-17(18)19(23)24/h7-13,22H,1-6H3,(H,23,24) |
InChI Key |
POUKUSAOITZZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2=C(C=CC(=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















